![molecular formula C14H19N5O4 B2921741 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide CAS No. 2034575-13-6](/img/structure/B2921741.png)
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a triazine ring and an oxazole ring, making it a versatile reagent in organic synthesis and other applications.
Mecanismo De Acción
Target of Action
The primary target of this compound is carboxylic acids . The compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets by acting as a condensing agent . It facilitates the condensation of carboxylic acids and amines to form the corresponding amides . It can also facilitate the esterification of carboxylic acids with alcohols to form the corresponding esters .
Biochemical Pathways
The compound affects the amide coupling pathway , one of the most common reactions in organic chemistry . It is used as a reagent in this reaction. The mechanism of its coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
Result of Action
The result of the compound’s action is the formation of amides or esters from carboxylic acids . This can have various molecular and cellular effects depending on the specific carboxylic acids and amines or alcohols involved in the reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is then reacted with 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide undergoes various types of chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides and esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation Reactions: Typically involve carboxylic acids and amines or alcohols in the presence of the compound as a condensing agent.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Aplicaciones Científicas De Investigación
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules, such as the ligation of polysaccharides.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to its dual functionality, incorporating both a triazine and an oxazole ring. This dual functionality enhances its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-8-10(9(2)23-19-8)5-6-12(20)15-7-11-16-13(21-3)18-14(17-11)22-4/h5-7H2,1-4H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHNRJTEMFLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
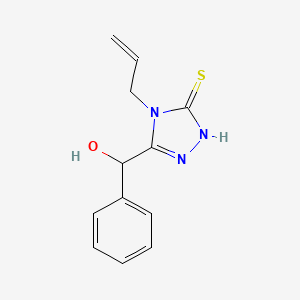
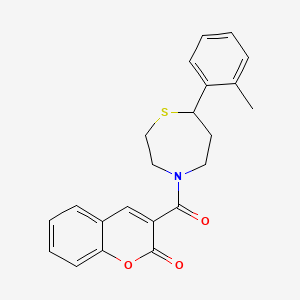
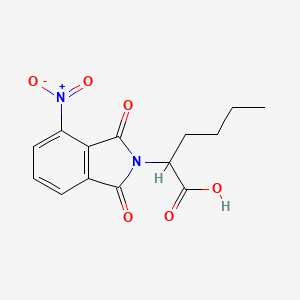
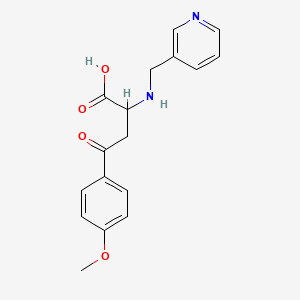
![methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate](/img/structure/B2921666.png)
![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2921668.png)
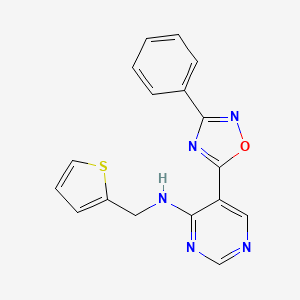
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)
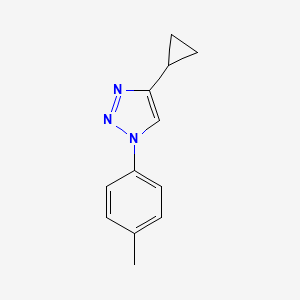
![[2-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B2921674.png)
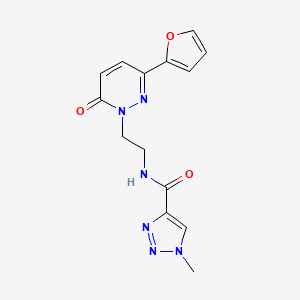

![N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2921679.png)
![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)
